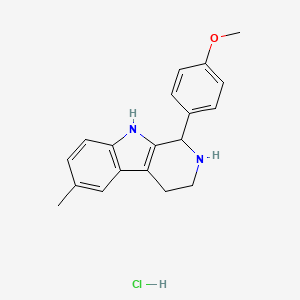

1-(4-Methoxyphenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Mass Spectrometry in Maillard Reaction Optimization

1-(4-Methoxyphenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is involved in the formation of new β-carboline derivatives via the Maillard reaction. These compounds are characterized using mass spectrometry techniques like LC-MS/MS, optimizing synthesis conditions for higher yields (Goh, Mordi, & Mansor, 2015).

Antioxidant and Cytotoxicity Properties

These β-carboline derivatives exhibit moderate antioxidant properties, assessed through various assays like DPPH and ABTS. Some derivatives also showed mild toxicity at effective antioxidative concentrations on non-tumorous cell lines (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).

Presence in Food and Biological Materials

β-Carbolines, including 1-(4-Methoxyphenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline, are found in various foods and biological materials. Their presence suggests potential roles in human biochemistry and dietary intake (Matsubara, Fukushima, Akane, Hama, & Fukui, 1986).

Conformational and NBO Analysis

This compound has been studied for its conformational and natural bond orbital (NBO) properties, providing insights into its chemical behavior and potential applications in pharmaceuticals (Düsman, Bocca, Basso, & Sarragiotto, 2005).

Presence in Chocolate and Cocoa

Its presence in chocolate and cocoa, along with other tetrahydro-β-carbolines, has been studied, suggesting a potential contribution to the antioxidant effects of these food products (Herraiz, 2000).

Mechanism of Action

Target of Action

It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties . These properties suggest that the compound may interact with serotonin and dopamine receptors, which play crucial roles in mood regulation, reward, and motor control.

Mode of Action

It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties . This suggests that the compound may inhibit the reuptake of serotonin and dopamine, increasing their concentrations in the synaptic cleft and enhancing neurotransmission .

Biochemical Pathways

Given its assumed serotonergic and dopamine antagonistic properties, it likely impacts the serotonin and dopamine pathways . These pathways are involved in a variety of physiological processes, including mood regulation, reward, and motor control.

Pharmacokinetics

Similar compounds are typically metabolized by esterases and almost completely excreted in urine

Result of Action

Given its assumed serotonergic and dopamine antagonistic properties, it may enhance serotonin and dopamine neurotransmission, potentially impacting mood, reward, and motor control .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and agitation speed can affect the bioreduction efficiency of similar compounds . .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O.ClH/c1-12-3-8-17-16(11-12)15-9-10-20-18(19(15)21-17)13-4-6-14(22-2)7-5-13;/h3-8,11,18,20-21H,9-10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLVQVVMHKSSGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=C(C=C4)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2469296.png)

![4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2469297.png)

![2-Ethyl-5-((3-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2469299.png)

![8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2469302.png)

![4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2469305.png)

![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2469308.png)

![ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate](/img/structure/B2469311.png)